4-bromo-2-ethyl-N-methylbenzamide
Description
4-Bromo-2-ethyl-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the para position of the benzene ring, an ethyl group at the ortho position, and an N-methylamide functional group.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H12BrNO/c1-3-7-6-8(11)4-5-9(7)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
GTKZATIZMTUHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Anticancer and Neuroprotective Activities
Enzyme and Receptor Interactions
- N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide (): The benzimidazole moiety may facilitate binding to proton-coupled folate transporters or kinases, a feature absent in the target compound .
- 4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-pyridylethyl)benzamide (6f): The tert-butyl and pyridyl groups enhance steric bulk, possibly improving selectivity for lipid-metabolizing enzymes like LXRβ .
Physicochemical Properties
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